molecular formula C13H11BF9N3 B2379975 2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate CAS No. 1609525-91-8

2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate

Cat. No. B2379975
CAS RN: 1609525-91-8
M. Wt: 391.05
InChI Key: QAIJLEWIDPPHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a topic of interest in recent years. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

1,2,4-Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms. They are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Scientific Research Applications

Antimicrobial Activity

Research demonstrates the potential of compounds structurally related to 2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate in exhibiting antimicrobial properties. One study synthesized and evaluated the antimicrobial activity of derivatives against gram-positive and gram-negative bacteria, as well as yeast fungi. The derivatives showed promising activity against Candida albicans and Staphylococcus aureus, with one derivative being more active than reference drugs Cefixime and Linezolid (Demchenko et al., 2021).

Herbicidal Activity

A different line of research explored the herbicidal activities of related compounds. A study focused on novel derivatives, investigating their effects on various plants like rape and barnyard grass. Some compounds showed moderate herbicidal activity against rape, suggesting potential agricultural applications (Wang et al., 2006).

Analgesic Properties

The analgesic properties of related compounds have also been a subject of research. A study synthesized derivatives to investigate their potential in pain treatment, evaluating their effects in models of thermal and chemical stimulation. The research aimed to establish a 'structure-activity' relationship, revealing insights into the analgesic potential of these compounds (Demchenko et al., 2018).

Anxiolytic Activity

Exploring the central nervous system applications, a study synthesized derivatives and tested their anxiolytic activity. The research compared these derivatives with known drugs like diazepam and gidazepam. The study's findings suggest that these derivatives could have potential as anxiolytics, possibly without some of the side effects associated with conventional treatments (Demchenko et al., 2020).

Anticonvulsant Activity

Another aspect of central nervous system research involves the anticonvulsant activity of related compounds. A study synthesized and tested derivatives for their ability to prevent seizures, with some showing promise in comparison to standard treatments like diazepam. This indicates potential applications in managing epilepsy or other seizure-related conditions (Piao et al., 2012).

Mechanism of Action

The mechanism of action of 1,2,4-triazoles is largely dependent on their specific structure and the biological system they interact with. They have shown a wide range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

The safety and hazards associated with 1,2,4-triazoles can also vary greatly depending on their specific structure. Some triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems .

properties

IUPAC Name

2-(2,3,4,5,6-pentafluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F5N3.BF4/c14-8-9(15)11(17)13(12(18)10(8)16)21-6-20-5-3-1-2-4-7(20)19-21;2-1(3,4)5/h6H,1-5H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIJLEWIDPPHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC2=NN(C=[N+]2CC1)C3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.